molecular formula C16H15NO3 B1201171 4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione

4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione

Cat. No. B1201171
M. Wt: 269.29 g/mol
InChI Key: GZGDWGHQWNZRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione is a beta-diketone.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione is involved in various chemical synthesis processes. For instance, it reacts with N-confused porphyrin in THF, leading to novel N-confused porphyrin derivatives without a catalyst (Li et al., 2011). Another study showcases its role in the synthesis of 3-acyl-1,5-benzodiazepines (Gurkovskii et al., 1999), indicating its versatility in creating complex organic compounds.

Material Science Applications

In material science, derivatives of this compound have been used to synthesize and study 2,6-diphenyl-4-hydroxybenzofuran and its reactions (Grinev et al., 1975). This illustrates its potential in creating materials with specific chemical properties.

Pharmacological Research

While excluding drug use and side effects, there is evidence of its derivatives being used in pharmacological research. For instance, a study reports the synthesis and characterization of spiroimidazolidine-2,4-diones, which displayed hypoglycemic activity (Iqbal et al., 2012). This suggests its potential in developing new therapeutic agents.

Organic Chemistry and Catalysis

In organic chemistry, this compound is involved in the synthesis of various organic compounds, such as substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones (Sedlák et al., 2005). It also plays a role in catalysis, as seen in ultrasound-promoted synthesis methods (Nikpassand et al., 2010).

properties

Product Name

4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C16H15NO3/c1-10-7-15(20-17-10)16-13(8-12(18)9-14(16)19)11-5-3-2-4-6-11/h2-7,13,16H,8-9H2,1H3

InChI Key

GZGDWGHQWNZRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2C(CC(=O)CC2=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione
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4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione
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4-(3-Methyl-5-isoxazolyl)-5-phenylcyclohexane-1,3-dione
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Reactant of Route 6
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